molecular formula C12H18ClN B1520436 5-tert-butyl-2,3-dihydro-1H-indole hydrochloride CAS No. 1235441-27-6

5-tert-butyl-2,3-dihydro-1H-indole hydrochloride

Cat. No. B1520436
M. Wt: 211.73 g/mol
InChI Key: URWPFAWJZJRKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-2,3-dihydro-1H-indole hydrochloride (5-t-Bu-2,3-DHI-HCl) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of experiments, including those in the fields of pharmacology, biochemistry, and physiology.

Scientific Research Applications

    5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione

    • Application: This compound is used in chemical synthesis .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The outcomes of its use are not specified in the source .

    Indole derivatives

    • Application: Indole derivatives are prevalent moieties present in selected alkaloids and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: Indoles, both natural and synthetic, show various biologically vital properties .

    tert-butyl 1-phenyl-3,4-dihydro-1H-pyrido [3,4-b]indole-2 (9H)-carboxylate

    • Application: This compound is being evaluated as a novel anticancer agent .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The outcomes of its use are not specified in the source .

    tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols and indolo [2,3-b]quinoxalines

    • Application: These compounds are synthesized for potential applications .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The outcomes of its use are not specified in the source .

    Design, Synthesis and Biological Evaluation of Novel Anticancer Agent

    • Application: The compound “tert-butyl 1-phenyl-3,4-dihydro-1H-pyrido [3,4-b]indole-2 (9H)-carboxylate” is being evaluated as a novel anticancer agent .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The outcomes of its use are not specified in the source .

    Novel anti-cancer agents

    • Application: This research involves the design, synthesis, and biological evaluation of novel anti-cancer agents .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The outcomes of its use are not specified in the source .

    Design, Synthesis and Biological Evaluation of Novel Anticancer Agent

    • Application: The compound “tert-butyl 1-phenyl-3,4-dihydro-1H-pyrido [3,4-b]indole-2 (9H)-carboxylate” is being evaluated as a novel anticancer agent .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The outcomes of its use are not specified in the source .

    Novel anti-cancer agents

    • Application: This research involves the design, synthesis, and biological evaluation of novel anti-cancer agents .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The outcomes of its use are not specified in the source .

properties

IUPAC Name

5-tert-butyl-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-12(2,3)10-4-5-11-9(8-10)6-7-13-11;/h4-5,8,13H,6-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWPFAWJZJRKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-2,3-dihydro-1H-indole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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